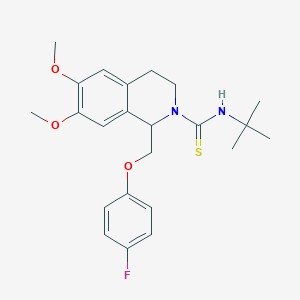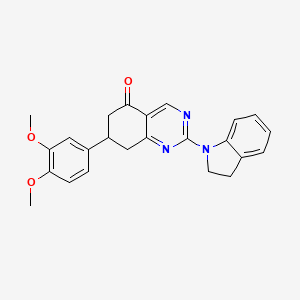![molecular formula C26H33N5O3 B14998502 4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14998502.png)
4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE include other pyrano[3,4-c]pyridine derivatives and piperazine-based compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness
What sets 4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-(5-cyano-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-17(2)23-22-16-34-26(3,4)14-20(22)21(15-27)24(29-23)30-10-12-31(13-11-30)25(32)28-18-6-8-19(33-5)9-7-18/h6-9,17H,10-14,16H2,1-5H3,(H,28,32) |
InChI Key |
LVWQOVPCCLXHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B14998422.png)
![N-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B14998423.png)
![3-(4-methoxyphenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14998426.png)
![4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B14998430.png)
![7-(4-ethoxyphenyl)-4-(ethylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14998454.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide](/img/structure/B14998459.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14998462.png)
![7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998471.png)


![2-[(2,4-dimethylbenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998479.png)

![N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14998497.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B14998500.png)
